molecular formula C9H8BNO4 B8202413 2-borono-1H-indole-7-carboxylic acid

2-borono-1H-indole-7-carboxylic acid

Cat. No.: B8202413
M. Wt: 204.98 g/mol
InChI Key: UJIIFFGDRFNQAG-UHFFFAOYSA-N
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Description

2-borono-1H-indole-7-carboxylic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-borono-1H-indole-7-carboxylic acid typically involves the reaction of indole derivatives with boronic acids. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-borono-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-borono-1H-indole-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness

2-borono-1H-indole-7-carboxylic acid is unique due to the presence of both a boronic acid group and a carboxylic acid group on the indole ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-borono-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11,14-15H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIIFFGDRFNQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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